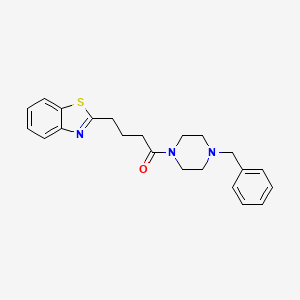

4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c26-22(12-6-11-21-23-19-9-4-5-10-20(19)27-21)25-15-13-24(14-16-25)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVAPVXWMOXARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one typically involves multiple steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Formation of Piperazine Derivative: The piperazine ring is often synthesized by reacting piperazine with benzyl chloride to form 4-benzylpiperazine.

Coupling Reaction: The final step involves coupling the benzothiazole derivative with the piperazine derivative using a butanone linker. This can be achieved through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the butanone chain, converting it to a secondary alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require reagents like alkyl halides and bases such as sodium hydroxide.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C22H25N3OS

- Molecular Weight : 365.51 g/mol

- IUPAC Name : 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one

Physical Properties

The compound possesses a unique structure that combines a benzothiazole moiety with a piperazine ring, contributing to its biological activity. The presence of both nitrogen and sulfur atoms enhances its interaction with biological targets.

Medicinal Chemistry

Benzothiazole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The incorporation of the piperazine structure allows for enhanced pharmacological profiles.

Case Study: Neuroprotective Agents

Recent studies have highlighted the potential of benzothiazole-piperazine hybrids as multifunctional ligands against neurodegenerative diseases such as Alzheimer's disease (AD). For instance, compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and amyloid-beta aggregation, which are key factors in Alzheimer's pathology .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. The compound's ability to interact with bacterial cell structures makes it a candidate for developing new antibiotics. Studies have focused on its efficacy against various strains of bacteria and fungi.

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.

Drug Development

As a building block in drug synthesis, this compound can be modified to create more complex molecules with enhanced therapeutic effects. Its versatility allows chemists to explore various substitutions and modifications to optimize pharmacological properties.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of piperazine-linked butan-1-one derivatives. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Functional Insights

- Benzothiazole vs. Fluorophenyl Groups : Replacement of benzothiazole (in the target compound) with a fluorophenyl group (as in Azaperone) shifts activity toward dopamine receptor antagonism, commonly used in veterinary tranquilizers .

- Piperazine Modifications : Substituting benzylpiperazine with pyridinyl or hydroxypiperidine (e.g., Ebastine Impurity D) alters solubility and receptor selectivity. Hydroxypiperidine derivatives often exhibit improved metabolic stability .

- Benzothiazol-3-one vs.

Research Findings

- Patent Data: Pharmacological studies on benzothiazole derivatives (e.g., Example 1 in ) highlight anti-inflammatory and neuroprotective activities, with IC₅₀ values in nanomolar ranges for specific kinase targets .

- Tranquilizer Activity : Azaperone’s efficacy in animal models correlates with its fluorophenyl-piperazine structure, suggesting the target compound’s benzothiazole group may prioritize alternative pathways .

- Safety Profiles : Compounds like Ebastine Impurity D (CAS 97928-18-2) are associated with ocular irritation (GHS Category 2A), emphasizing the need for rigorous toxicity screening in benzothiazole analogs .

Biological Activity

4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole moiety linked to a piperazine ring, which is known for enhancing binding affinity to various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 323.4 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₃OS |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 2415552-06-4 |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is believed to interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This mechanism is crucial in conditions where enzyme overactivity contributes to disease pathology, such as in neurodegenerative disorders.

Anticancer Activity

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest it possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Acetylcholinesterase Inhibition

A notable area of research focuses on the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are essential in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including the target compound:

- Study on AChE Inhibition : A study published in PMC6263113 evaluated various benzothiazole derivatives for their AChE inhibitory activities. The results indicated that some compounds exhibited IC50 values comparable to known AChE inhibitors, suggesting potential therapeutic applications in Alzheimer's disease management .

- Anticancer Activity Evaluation : Another research effort assessed the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The findings demonstrated that certain derivatives induced significant cell death in various cancer types, highlighting their potential as anticancer agents .

- Antimicrobial Testing : Research conducted on related compounds revealed promising antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. These studies suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .

Q & A

Q. What are the key synthetic routes for 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one, and what critical parameters influence reaction yields?

- Methodological Answer : Synthesis typically involves multi-step procedures:

- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions .

- Step 2 : Functionalization of the piperazine moiety, often via nucleophilic substitution or coupling reactions. For example, benzylpiperazine derivatives are introduced using coupling agents like carbodiimides or via alkylation under inert atmospheres to prevent oxidation .

- Critical Parameters :

- Temperature : Reactions often require controlled temperatures (e.g., 80–100°C for coupling steps) .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Use of Pd-based catalysts for cross-coupling reactions .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., benzothiazole proton signals at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~409 for C₂₁H₂₀N₄OS₂) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What preliminary biological assays are recommended for initial pharmacological profiling?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity measurement) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Methodological Answer :

- Variable Substituents : Modify benzothiazole (e.g., Cl, F, or methyl groups at position 4/5) and piperazine (e.g., benzyl vs. aryl sulfonyl groups) to assess activity changes .

- Key SAR Insights :

| Substituent on Benzothiazole | Piperazine Group | Biological Activity (IC₅₀) |

|---|---|---|

| 4-Cl | Benzyl | 12 µM (Anticancer) |

| 6-F | 4-Methoxyphenyl | 8 µM (Antimicrobial) |

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like DNA gyrase .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) .

- Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR for binding affinity if enzyme assays are inconsistent) .

Q. What computational methods predict interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study ligand-protein stability over 100 ns trajectories .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., hydrophobic vs. hydrogen bonding) .

Q. How to address low solubility or stability in experimental settings?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles .

- Stability Studies : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Q. What advanced techniques confirm binding to proposed targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.